molecular formula C12H18N2O4 B1397992 1-tert-Butyl 3-ethyl 3-cyanoazetidine-1,3-dicarboxylate CAS No. 1105663-96-4

1-tert-Butyl 3-ethyl 3-cyanoazetidine-1,3-dicarboxylate

Cat. No. B1397992
M. Wt: 254.28 g/mol
InChI Key: OZRWQLNFGSPWGB-UHFFFAOYSA-N
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Description

“1-tert-Butyl 3-ethyl 3-cyanoazetidine-1,3-dicarboxylate” is a chemical compound with the molecular formula C12H18N2O4 . It has an average mass of 254.282 Da and a monoisotopic mass of 254.126663 Da .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H18N2O4/c1-5-17-9(15)12(6-13)7-14(8-12)10(16)18-11(2,3)4/h5,7-8H2,1-4H3 . The canonical SMILES structure is CCOC(=O)C1(CN(C1)C(=O)OC©©C)C#N .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 254.28 g/mol . It has a computed XLogP3-AA value of 0.9, indicating its relative lipophilicity . It has 0 hydrogen bond donors and 5 hydrogen bond acceptors . The compound has a rotatable bond count of 5 . Its exact mass is 254.12665706 g/mol and its monoisotopic mass is also 254.12665706 g/mol . The topological polar surface area is 79.6 Ų , and it has a heavy atom count of 18 .

Scientific Research Applications

Synthesis and Characterization

1-tert-Butyl 3-ethyl 3-cyanoazetidine-1,3-dicarboxylate is used in the synthesis of complex chemical structures. Çolak et al. (2021) synthesized a related compound, 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, demonstrating its application in creating Schiff base compounds. These compounds were characterized using various methods like FTIR, NMR, and X-ray crystallography, emphasizing the importance of 1-tert-butyl 3-ethyl 3-cyanoazetidine-1,3-dicarboxylate derivatives in structural chemistry and molecular characterization (Çolak, Karayel, Buldurun, & Turan, 2021).

Application in Medicinal Chemistry

In medicinal chemistry, derivatives of this compound are synthesized for potential therapeutic applications. For example, Ali et al. (1995) worked on novel cytotoxic 3'-(tert-butyl) 3'-dephenyl analogs of paclitaxel and docetaxel, illustrating the compound's role in the development of new drugs (Ali, Hoemann, Aubé, Mitscher, Georg, Mccall, & Jayasinghe, 1995).

Application in Asymmetric Synthesis

The compound is also significant in asymmetric synthesis, contributing to the creation of chiral molecules. For instance, Studer, Hintermann, and Seebach (1995) developed both enantiomers of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate from L-alanine, showcasing its use in synthesizing chiral auxiliaries and as a chiral building block in dipeptide synthesis (Studer, Hintermann, & Seebach, 1995).

Structural Investigations

Structural investigations of compounds containing 1-tert-butyl 3-ethyl 3-cyanoazetidine-1,3-dicarboxylate reveal insights into molecular interactions and bonding. Lynch and Mcclenaghan (2004) determined the structure of related compounds, highlighting the importance of hydrogen bonding in molecular structures (Lynch & Mcclenaghan, 2004).

Lipase-Catalyzed Resolutions

In enzymatic studies, such as lipase-catalyzed resolutions, derivatives of this compound are used. Torre, Gotor‐Fernández, and Gotor (2006) used the compound in enzymatic resolution of 3-amino-3-phenylpropan-1-ol derivatives, essential for producing enantiomerically pure intermediates in pharmaceutical synthesis (Torre, Gotor‐Fernández, & Gotor, 2006).

properties

IUPAC Name

1-O-tert-butyl 3-O-ethyl 3-cyanoazetidine-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4/c1-5-17-9(15)12(6-13)7-14(8-12)10(16)18-11(2,3)4/h5,7-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZRWQLNFGSPWGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CN(C1)C(=O)OC(C)(C)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70732386
Record name 1-tert-Butyl 3-ethyl 3-cyanoazetidine-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70732386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-tert-Butyl 3-ethyl 3-cyanoazetidine-1,3-dicarboxylate

CAS RN

1105663-96-4
Record name 1-(1,1-Dimethylethyl) 3-ethyl 3-cyano-1,3-azetidinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1105663-96-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-tert-Butyl 3-ethyl 3-cyanoazetidine-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70732386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-Carbamoyl-azetidine-1,3-dicarboxylic acid 1-tert-butyl ester 3-ethyl ester (25.4 g; 93.5 mmol) is dissolved in THF (260 ml) and pyridine (19.2 g; 243 mmol) and cooled to 0° C. under stirring. Trifluoroacetic acid anhydride (26.4 ml; 187 mmol) is added dropwise over 10 minutes, the mixture warmed to room temperature and stirred for 30 minutes, poured on water and extracted with TBME three times. The combined organic phases are dried over Na2SO4, filtered, evaporated and purified via chromatography (SiO2; heptane/TBME 6:4) to yield the title compound as light brown oil (22.4 g; 94%).
Name
Quantity
260 mL
Type
solvent
Reaction Step One
Quantity
19.2 g
Type
reactant
Reaction Step Two
Quantity
26.4 mL
Type
reactant
Reaction Step Three
Yield
94%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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